molecular formula C9H8N4O2 B1178835 KNS1 protein CAS No. 144590-20-5

KNS1 protein

Cat. No.: B1178835
CAS No.: 144590-20-5
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Description

The KNS1 protein is a conserved LAMMER kinase with critical roles in cellular processes such as transcriptional regulation, stress response, and pathogenicity. First identified in Saccharomyces cerevisiae (ScKNS1), it contains a conserved LAMMER motif (Leu-Ala-Met-Met-Glu-Arg) essential for kinase activity . In fungi like Magnaporthe oryzae (MoKns1), KNS1 homologs regulate autophagy, DNA damage response, and virulence, with deletion mutants showing impaired conidiation and pathogenicity . KNS1 also modulates TORC1 signaling, influencing ribosome biogenesis and RNA polymerase III activity . In humans, homologs like CLK2 share functional overlap with KNS1, particularly in splicing regulation .

Properties

CAS No.

144590-20-5

Molecular Formula

C9H8N4O2

Synonyms

KNS1 protein

Origin of Product

United States

Comparison with Similar Compounds

Sequence Homology Across Species

KNS1 homologs exhibit high sequence conservation among eukaryotes:

Organism Homolog Name Identity to ScKNS1 (%) Key Features
S. cerevisiae ScKNS1 100% (Reference) LAMMER kinase; TORC1 signaling
M. oryzae MoKns1 51% Pathogenicity, autophagy
F. graminearum FgKNS1 53% Stress response
H. sapiens CLK2 53% RNA splicing, cell cycle
N. crassa NcKNS1 58% Conidiation, hyphal growth

Structural analysis reveals conserved kinase domains and LAMMER motifs, critical for substrate phosphorylation .

Functional Divergence

  • Pathogenicity : MoKns1 is essential for M. oryzae virulence, regulating genes involved in host invasion and autophagy. In contrast, ScKNS1 lacks direct pathogenicity roles but shares regulatory overlap via TORC1 .
  • Stress Adaptation : S. cerevisiae KNS1 deletion confers resistance to NaCl, similar to TOR1Δ mutants, and interacts with SIR2 to modulate PMA1 expression . Human CLK2, however, regulates stress granules and splicing under oxidative stress .
  • Carbon Source Utilization: ScKNS1 expression increases in raffinose-rich environments, suggesting a role in carbon metabolism .

Regulatory Mechanisms

TORC1 Signaling

KNS1 and its homologs are downstream effectors of TORC1:

  • In yeast, KNS1 phosphorylates Rpc53 (RNA polymerase III subunit) to regulate tRNA synthesis .
  • MoKns1 deletion reduces TOR activity, impairing autophagy and nutrient sensing .
  • Human CLK2 is regulated by Akt phosphorylation, linking it to growth factor signaling .

Transcriptional and Post-Translational Regulation

  • KNS1 expression is upregulated under TORC1 inhibition, though the mechanism (transcriptional vs. post-translational) remains unclear .
  • In Candida albicans, KNS1 complementation restores hyphal growth, indicating conserved regulatory roles in morphogenesis .

Q & A

Q. What are the primary biochemical functions of KNS1, and how are they experimentally validated?

KNS1, a member of the LAMMER protein kinase family, exhibits dual-specificity autophosphorylation activity on serine, threonine, and tyrosine residues. This activity is validated through in vitro kinase assays using substrates like myelin basic protein (MBP) and detection via phospho-specific antibodies or radiolabeled ATP . Researchers should include controls such as kinase-dead mutants and substrate-only reactions to confirm specificity.

Q. What experimental techniques are commonly used to detect KNS1 in cellular systems?

KNS1 is typically detected using immunoblotting or immunofluorescence with validated antibodies targeting its conserved domains. For functional studies, CRISPR/Cas9-mediated knockout or siRNA knockdown paired with rescue experiments (e.g., wild-type vs. catalytically inactive mutants) are recommended to establish causality in phenotypic observations .

Q. How does KNS1’s sequence divergence within the LAMMER family influence its functional studies?

KNS1’s amino acid sequence shows significant divergence from other LAMMER kinases, necessitating homology modeling and comparative phylogenetic analysis to identify conserved functional motifs. Researchers should use structure-function assays (e.g., truncation mutants) to map critical domains, such as the catalytic kinase domain or regulatory regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported KNS1 substrate specificity across studies?

Discrepancies may arise from differences in experimental conditions (e.g., pH, ionic strength) or substrate purity. To address this, standardize assays using recombinant proteins with verified post-translational modifications and employ orthogonal methods like phosphoproteomics or Förster resonance energy transfer (FRET) to validate interactions .

Q. What strategies optimize the detection of KNS1’s autophosphorylation activity in in vitro assays?

Optimize buffer conditions (e.g., Mg²⁺/Mn²⁺ concentrations) and incubation times to enhance enzymatic activity. Use phospho-specific antibodies for quantitative analysis via ELISA or incorporate γ-³²P-ATP for radiometric detection. Include negative controls (e.g., kinase inhibitors) to rule out non-specific phosphorylation .

Q. How should researchers design experiments to study KNS1’s role in cellular processes like vesicle transport or mitosis?

Combine live-cell imaging (e.g., GFP-tagged KNS1) with functional perturbations (knockdown/overexpression) to track subcellular localization and dynamics. Pair this with proteomic screens (e.g., co-immunoprecipitation followed by mass spectrometry) to identify interaction partners and downstream effectors .

Q. What are best practices for reporting KNS1-related data to ensure reproducibility?

Adhere to NIH guidelines for preclinical research, including detailed methods for protein purification, antibody validation (e.g., lot numbers, dilution ratios), and statistical analysis. Deposit raw data (e.g., kinase assay results, microscopy images) in public repositories like PRIDE or Figshare .

Q. How can computational tools enhance the study of KNS1’s interaction networks?

Use protein-protein interaction databases (e.g., STRING, BioGRID) to predict binding partners, followed by experimental validation via affinity purification or yeast two-hybrid screens. Molecular dynamics simulations can also model KNS1’s conformational changes during substrate binding .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing KNS1 knockout phenotypes?

Apply ANOVA or mixed-effects models to account for variability in cellular assays (e.g., proliferation, motility). Use power analysis to determine sample sizes and ensure reproducibility across biological replicates. Report p-values with confidence intervals to quantify effect sizes .

Q. How should researchers address off-target effects in KNS1 siRNA/CRISPR studies?

Perform RNA-seq or whole-exome sequencing post-perturbation to identify unintended genomic alterations. Use multiple sgRNAs or siRNA pools targeting distinct regions of KNS1 and include rescue experiments with wild-type cDNA to confirm phenotype specificity .

Data Presentation and Reproducibility

Q. What metadata is critical when publishing KNS1-related structural data?

Include PDB deposition IDs for crystal/NMR structures, crystallization conditions, and refinement statistics. For cryo-EM studies, provide resolution maps and model validation metrics (e.g., FSC curves). Annotate post-translational modifications using UniProt or PhosphoSitePlus .

Q. How to handle conflicting findings in KNS1’s subcellular localization across cell types?

Document cell line-specific factors (e.g., expression levels, endogenous tags) and staining protocols (e.g., fixation methods, antibody cross-reactivity). Use subcellular fractionation followed by immunoblotting to corroborate imaging data .

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